4-phenoxybutanenitrile

Description

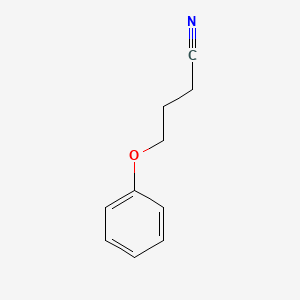

Structure

3D Structure

Properties

IUPAC Name |

4-phenoxybutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLWCAUQCGRDGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176954 | |

| Record name | 4-Phenoxybutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243-43-8 | |

| Record name | 4-Phenoxybutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenoxybutyronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenoxybutyronitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenoxybutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenoxybutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Phenoxybutyronitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3XR56M5Y6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 4 Phenoxybutanenitrile and Its Analogues

Classical Synthetic Routes to 4-Phenoxybutanenitrile

The traditional synthesis of 4-phenoxybutanenitrile primarily relies on well-established reactions in organic chemistry, namely nucleophilic substitution and etherification strategies. These methods are valued for their reliability and the use of readily available starting materials.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions represent a fundamental approach to the formation of the ether linkage in 4-phenoxybutanenitrile. This typically involves the reaction of a phenoxide ion with a suitable four-carbon electrophile bearing a leaving group. The most common variation of this method is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com

In a typical procedure, phenol (B47542) is deprotonated by a base, such as an alkali metal hydroxide or carbonate, to generate the more nucleophilic phenoxide ion. This is followed by the addition of a 4-halobutyronitrile, such as 4-chlorobutyronitrile or 4-bromobutyronitrile, where the halogen atom serves as the leaving group. The reaction proceeds via an SN2 mechanism, wherein the phenoxide nucleophile attacks the carbon atom attached to the halogen, displacing the halide ion and forming the desired ether bond. wikipedia.orgmasterorganicchemistry.com

The choice of solvent is crucial for the efficiency of the reaction, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed to enhance the nucleophilicity of the phenoxide ion. researchgate.net Reaction temperatures can vary, but heating is often necessary to drive the reaction to completion.

Table 1: Examples of Nucleophilic Substitution for the Synthesis of 4-Phenoxybutanenitrile Analogues

| Phenol Derivative | 4-Halobutyronitrile | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenol | 4-Chlorobutyronitrile | K₂CO₃ | DMF | 80 | High |

| 4-Methoxyphenol (B1676288) | 4-Bromobutyronitrile | NaOH | Acetonitrile | Reflux | Good |

| 2-Nitrophenol | 4-Chlorobutyronitrile | Cs₂CO₃ | DMSO | 100 | Moderate |

Note: This table is illustrative and based on general principles of the Williamson ether synthesis. Specific yields and conditions can vary based on the cited literature for analogous reactions.

Etherification Strategies

While the Williamson ether synthesis is the most prominent etherification strategy, other methods can also be employed. These often involve the activation of either the phenol or the alcohol counterpart under different conditions. For instance, under acidic conditions, a reaction between phenol and 4-hydroxybutyronitrile could theoretically proceed, though this is less common for this specific transformation due to potential side reactions.

The Mitsunobu reaction offers an alternative for the formation of the ether linkage, particularly under milder conditions. This reaction typically involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group of an alcohol for nucleophilic attack by a phenol. While versatile, the stoichiometry of the reagents and the generation of byproducts are important considerations in this method.

Catalytic Approaches in 4-Phenoxybutanenitrile Synthesis

Modern synthetic chemistry has seen a significant shift towards the use of catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of 4-phenoxybutanenitrile and its analogues has also benefited from these advancements, with transition-metal catalysis, photoredox catalysis, and organocatalysis emerging as powerful tools.

Transition-Metal-Catalyzed Reactions

Transition-metal catalysis, particularly using palladium and copper complexes, has revolutionized the formation of carbon-heteroatom bonds, including the C-O bond in ethers. chemrxiv.org These methods often allow for the coupling of aryl halides or their equivalents with alcohols under milder conditions than classical methods.

For the synthesis of 4-phenoxybutanenitrile, a transition-metal-catalyzed approach could involve the cross-coupling of an aryl halide (e.g., bromobenzene or iodobenzene) with 4-hydroxybutyronitrile, or the coupling of phenol with a 4-halobutyronitrile. Buchwald-Hartwig amination protocols have been adapted for C-O bond formation, employing palladium catalysts with specialized phosphine ligands. Similarly, copper-catalyzed Ullmann-type reactions have a long history in the formation of diaryl ethers and can be adapted for the synthesis of alkyl aryl ethers.

Table 2: Transition-Metal-Catalyzed Synthesis of Aryl Ethers (Illustrative for Analogues)

| Aryl Halide/Phenol | Coupling Partner | Catalyst System | Ligand | Base | Solvent | Temperature (°C) |

| Bromobenzene | 4-Hydroxybutyronitrile | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 |

| Phenol | 4-Bromobutyronitrile | CuI | 1,10-Phenanthroline | K₃PO₄ | Dioxane | 100 |

| 4-Iodotoluene | 4-Hydroxybutyronitrile | Pd(OAc)₂ | SPhos | NaOtBu | Toluene | 100 |

Note: This table presents typical conditions for transition-metal-catalyzed etherification reactions that could be adapted for the synthesis of 4-phenoxybutanenitrile and its analogues.

Photoredox Catalysis for Carbon-Cyanation

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of various chemical bonds under mild conditions. researchgate.netsigmaaldrich.com While direct C-O bond formation for the synthesis of 4-phenoxybutanenitrile via photoredox catalysis is an area of ongoing research, related transformations such as carbon-cyanation have been successfully demonstrated.

In a hypothetical photoredox pathway to a precursor of 4-phenoxybutanenitrile, a photocatalyst, upon excitation by visible light, could initiate a radical cascade. For instance, a radical precursor could be generated from a carboxylic acid derivative, which then undergoes cyanation using a suitable cyanide source. While not a direct synthesis of the ether, this methodology highlights the potential of photoredox catalysis in constructing the nitrile functionality of the target molecule or its precursors. beilstein-journals.org

Organocatalytic Methods

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative to traditional catalysis. organic-chemistry.orgresearchgate.net For the synthesis of ethers, organocatalytic approaches are being developed, often focusing on activating substrates towards nucleophilic attack.

For example, a chiral phosphoric acid or a proline derivative could potentially catalyze the reaction between a phenol and a suitable electrophile. While specific examples for the direct synthesis of 4-phenoxybutanenitrile using organocatalysis are not yet widely reported, the principles of organocatalytic activation of alcohols and electrophiles suggest its future applicability in this area. Research in this field is rapidly expanding, with a focus on developing enantioselective methods for the synthesis of chiral ethers. organic-chemistry.org

Biocatalytic Synthesis and Chemoenzymatic Transformations

The burgeoning field of biocatalysis offers sophisticated and environmentally benign alternatives to traditional chemical synthesis. For a molecule such as 4-phenoxybutanenitrile, these enzymatic methods can provide high selectivity and efficiency under mild reaction conditions. Chemoenzymatic approaches, which combine enzymatic steps with conventional chemical reactions, further broaden the synthetic possibilities, enabling the production of complex chiral molecules.

Enantioselective Hydrolysis Processes

The enantioselective hydrolysis of nitriles to produce chiral carboxylic acids is a key application of biocatalysis, with nitrilase enzymes (EC 3.5.5.1) being the primary catalysts for this transformation nih.govresearchgate.net. These enzymes directly convert a nitrile group into a carboxylic acid and ammonia in a single step. This approach is particularly valuable for the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical and agrochemical industries chemrxiv.orgnih.gov.

While specific studies on the enantioselective hydrolysis of 4-phenoxybutanenitrile are not extensively documented, the substrate promiscuity of many nitrilases suggests a strong potential for this transformation. Nitrilases from various microbial sources, including bacteria (e.g., Rhodococcus, Pseudomonas) and fungi (e.g., Aspergillus, Fusarium), have been shown to act on a wide range of aromatic and aliphatic nitriles nih.govresearchgate.net. The selectivity of these enzymes is often dependent on the structure of the substrate, including the length of the aliphatic chain and the nature of the aromatic substituent researchgate.net.

A hypothetical enantioselective hydrolysis of racemic 4-phenoxybutanenitrile using a nitrilase could yield (R)- or (S)-4-phenoxybutanoic acid, depending on the enantiopreference of the enzyme. This process, known as kinetic resolution, would result in the formation of one enantiomer of the carboxylic acid, leaving the unreacted enantiomer of the nitrile. Dynamic kinetic resolution, which involves the in-situ racemization of the starting nitrile, could theoretically lead to a 100% yield of the desired chiral carboxylic acid.

The following table illustrates the potential outcomes of enantioselective nitrilase-catalyzed hydrolysis of racemic 4-phenoxybutanenitrile.

| Enzyme Source (Hypothetical) | Target Product | Enantiomeric Excess (e.e.) of Acid (Hypothetical) | Conversion (Hypothetical) |

| Rhodococcus sp. | (R)-4-Phenoxybutanoic acid | >95% | ~50% |

| Aspergillus niger | (S)-4-Phenoxybutanoic acid | >98% | ~48% |

Enzymatic Derivatization

Enzymatic derivatization offers another avenue for the synthesis of chiral analogues of 4-phenoxybutanenitrile. Lipases (EC 3.1.1.3) are particularly versatile enzymes in this context, capable of catalyzing a variety of transformations such as esterification, transesterification, and hydrolysis with high enantioselectivity chemrxiv.orgchemrxiv.orgscielo.brnih.gov. These reactions are typically employed in the kinetic resolution of racemic alcohols or esters chemrxiv.orgmdpi.comnih.gov.

For instance, a precursor alcohol to 4-phenoxybutanenitrile, such as 4-phenoxy-1-butanol, could undergo lipase-catalyzed enantioselective acylation. In this process, one enantiomer of the alcohol is selectively esterified in the presence of an acyl donor (e.g., vinyl acetate), yielding an enantioenriched ester and the unreacted alcohol enantiomer. This chemoenzymatic approach allows for the separation of the enantiomers, which can then be further functionalized.

The table below outlines a hypothetical enzymatic kinetic resolution of a racemic precursor alcohol.

| Racemic Precursor | Enzyme | Acyl Donor | Product 1 (Enantioenriched) | Product 2 (Enantioenriched) |

| (±)-4-phenoxy-1-butanol | Candida antarctica Lipase B (CALB) | Vinyl acetate | (R)-4-phenoxybutyl acetate | (S)-4-phenoxy-1-butanol |

| (±)-1-(Phenoxy)butan-2-ol | Pseudomonas cepacia Lipase | Isopropenyl acetate | (R)-1-(Phenoxy)butan-2-yl acetate | (S)-1-(Phenoxy)butan-2-ol |

Furthermore, chemoenzymatic cascades can be designed to produce complex chiral molecules from simple achiral starting materials. For example, a multi-enzyme system could be employed to first introduce a hydroxyl group into a phenoxyalkane backbone, followed by a lipase-mediated resolution and subsequent chemical conversion to the desired nitrile derivative springernature.com.

Sustainable Synthesis and Green Chemistry Principles

Key green chemistry metrics can be applied to evaluate the sustainability of a synthetic route to 4-phenoxybutanenitrile. These include:

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. Biocatalytic reactions, with their high selectivity, often exhibit excellent atom economy.

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor quantifies the amount of waste produced per unit of product. Green synthetic routes aim for a low E-Factor.

Process Mass Intensity (PMI): This metric considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. A lower PMI indicates a more sustainable process.

The following table provides a hypothetical comparison of a traditional chemical synthesis with a potential green chemoenzymatic route for a chiral derivative of 4-phenoxybutanoic acid, highlighting the potential improvements in sustainability.

| Metric | Traditional Chemical Synthesis (Hypothetical) | Green Chemoenzymatic Synthesis (Hypothetical) |

| Solvents | Chlorinated solvents (e.g., dichloromethane) | Water, bio-based solvents (e.g., 2-methyltetrahydrofuran) |

| Catalyst | Stoichiometric chiral resolving agents | Recyclable immobilized enzyme (e.g., lipase) |

| Byproducts | Significant, requiring extensive purification | Minimal, due to high selectivity |

| E-Factor | High | Low |

| PMI | High | Low |

By integrating biocatalysis and the principles of green chemistry, the synthesis of 4-phenoxybutanenitrile and its valuable chiral derivatives can be approached in a manner that is not only scientifically advanced but also environmentally responsible.

Reactivity and Chemical Transformations of 4 Phenoxybutanenitrile

The chemical behavior of 4-phenoxybutanenitrile is characterized by the distinct reactivities of its two primary functional groups: the nitrile moiety and the phenoxy group. These sites allow for a range of chemical transformations, enabling the synthesis of various derivatives.

Design, Synthesis, and Functionalization of 4 Phenoxybutanenitrile Derivatives

Structural Diversity through Substitutions on the Aromatic Ring

The aromatic ring of 4-phenoxybutanenitrile is a prime target for modification, allowing for the fine-tuning of the molecule's electronic and steric properties. The Williamson ether synthesis is a cornerstone in this endeavor, providing a reliable method for coupling substituted phenols with a 4-halobutanenitrile. masterorganicchemistry.comwikipedia.orgbyjus.com This reaction typically involves the deprotonation of a phenol (B47542) with a base to form a more nucleophilic phenoxide, which then displaces a halide from the butanenitrile chain in an SN2 reaction. masterorganicchemistry.comwikipedia.orgbyjus.com

Halogenated Phenoxy Derivatives

The introduction of halogens onto the phenoxy ring can significantly alter the lipophilicity and metabolic stability of the resulting derivatives. The synthesis of these compounds is readily achieved through the Williamson ether synthesis, utilizing halogen-substituted phenols as starting materials. For instance, the reaction of a halophenol with 4-chlorobutanenitrile in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetone (B3395972) or acetonitrile (B52724) affords the corresponding halogenated 4-phenoxybutanenitrile derivative.

Interactive Data Table: Synthesis of Halogenated 4-Phenoxybutanenitrile Derivatives

| Phenol Reactant | Reagents | Solvent | Temperature (°C) | Yield (%) |

| 4-Chlorophenol | 4-Chlorobutanenitrile, K₂CO₃ | Acetone | Reflux | High |

| 4-Bromophenol | 4-Chlorobutanenitrile, K₂CO₃ | Acetonitrile | 80 | Good |

| 4-Fluorophenol | 4-Bromobutanenitrile, NaH | DMF | Room Temp | Moderate |

Alkyl and Aryl Substituted Phenoxy Derivatives

The incorporation of alkyl or aryl groups on the phenoxy moiety can introduce steric bulk and modulate receptor interactions. The synthetic approach remains the versatile Williamson ether synthesis. By selecting appropriately substituted phenols, a diverse library of derivatives can be generated. For example, reacting 4-methylphenol (p-cresol) with a 4-halobutanenitrile in the presence of a base will yield 4-(4-methylphenoxy)butanenitrile. gordon.edu Similarly, the use of biphenyl-4-ol would introduce a phenyl substituent.

Interactive Data Table: Synthesis of Alkyl and Aryl Substituted 4-Phenoxybutanenitrile Derivatives

| Phenol Reactant | Reagents | Solvent | Temperature (°C) | Yield (%) |

| 4-Methylphenol | 4-Chlorobutanenitrile, NaOH | Water/Toluene (PTC) | 90 | Good |

| 4-tert-Butylphenol | 4-Bromobutanenitrile, K₂CO₃ | DMF | 100 | Moderate |

| Biphenyl-4-ol | 4-Chlorobutanenitrile, Cs₂CO₃ | Acetonitrile | Reflux | High |

Electron-Withdrawing and Electron-Donating Group Modifications

The electronic properties of the aromatic ring can be systematically tuned by introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). EWGs, such as the nitro group (-NO₂), can enhance the electrophilicity of the aromatic ring and participate in hydrogen bonding. Conversely, EDGs, like the methoxy (B1213986) group (-OCH₃), increase the electron density of the ring.

A notable example of a 4-phenoxybutanenitrile derivative bearing an EWG is 4-(4-nitrophenoxy)butanenitrile. Its synthesis can be achieved by reacting 4-nitrophenol (B140041) with a 4-halobutanenitrile. google.com For derivatives with EDGs, 4-(4-methoxyphenoxy)butanenitrile can be prepared from 4-methoxyphenol (B1676288) and a suitable butanenitrile precursor.

Interactive Data Table: Synthesis of 4-Phenoxybutanenitrile Derivatives with EWGs and EDGs

| Phenol Reactant | Reagents | Solvent | Temperature (°C) | Yield (%) |

| 4-Nitrophenol | 4-Bromobutanenitrile, K₂CO₃ | DMF | 80 | Good |

| 4-Methoxyphenol | 4-Chlorobutanenitrile, K₂CO₃ | Acetone | Reflux | High |

| 4-Cyanophenol | 4-Bromobutanenitrile, NaH | THF | Room Temp | Moderate |

Stereoselective Synthesis of Chiral 4-Phenoxybutanenitrile Analogues

The introduction of chirality into the 4-phenoxybutanenitrile scaffold opens up avenues for developing enantiomerically pure compounds with potentially enhanced biological activity and selectivity. Asymmetric synthesis methodologies are crucial for achieving this goal. nih.govfrontiersin.orgnih.govhilarispublisher.comchiralpedia.com Catalytic asymmetric synthesis, in particular, offers an efficient route to chiral molecules. nih.govfrontiersin.orgnih.govhilarispublisher.comchiralpedia.com This can involve the use of chiral catalysts to control the stereochemical outcome of a reaction, such as the asymmetric reduction of a ketone precursor to a chiral alcohol, which can then be converted to the nitrile.

While specific examples for the direct asymmetric synthesis of 4-phenoxybutanenitrile analogues are not extensively reported, general principles of asymmetric synthesis can be applied. For instance, the enantioselective reduction of a β-keto nitrile precursor bearing a phenoxy group at the γ-position, using a chiral catalyst, could provide a direct route to chiral 3-hydroxy-4-phenoxybutanenitrile.

Incorporation of Heterocyclic Moieties within the Phenoxybutanenitrile Scaffold

Replacing the phenyl ring with a heterocyclic system can introduce novel pharmacological properties and improve physicochemical characteristics such as solubility. Pyridine (B92270) and pyrimidine (B1678525) are two common heterocyclic scaffolds explored for this purpose. The synthesis of such derivatives can be accomplished through a nucleophilic aromatic substitution (SNAr) reaction, where a hydroxypyridine or hydroxypyrimidine displaces a leaving group on the butanenitrile, or more commonly, the alkoxide of the heterocyclic alcohol displaces a halide from 4-halobutanenitrile.

For example, the synthesis of 4-(pyridin-2-yloxy)butanenitrile (B1395358) has been reported, indicating the feasibility of coupling a pyridine ring to the butanenitrile moiety via an ether linkage. appchemical.com Similarly, the synthesis of 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy acetates suggests that the pyrimidine ring can also be incorporated into similar structures. researchgate.net

Interactive Data Table: Synthesis of Heterocyclic Analogues of 4-Phenoxybutanenitrile

| Heterocyclic Alcohol | Reagents | Solvent | Temperature (°C) |

| 2-Hydroxypyridine | 4-Bromobutanenitrile, NaH | DMF | Room Temp |

| 2-Hydroxy-4,6-dimethylpyrimidine | 4-Chlorobutanenitrile, K₂CO₃ | Acetonitrile | Reflux |

Multi-component Reactions for Scaffold Diversification

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the rapid generation of molecular diversity from simple starting materials in a single synthetic operation. nih.govresearchgate.netrsc.org While specific MCRs leading directly to the 4-phenoxybutanenitrile scaffold are not well-documented, the principles of MCRs can be applied to synthesize highly functionalized butanenitrile derivatives. For instance, a three-component reaction involving an aldehyde, a nitrile-containing active methylene (B1212753) compound, and a nucleophile could potentially be adapted to generate complex structures related to the 4-phenoxybutanenitrile core. nih.govresearchgate.netthieme-connect.de The development of novel MCRs that incorporate a phenoxy-containing building block would be a significant advancement in the diversification of this important scaffold.

Academic Research Applications of 4 Phenoxybutanenitrile in Organic Synthesis

Utilization as a Key Synthetic Intermediate

4-Phenoxybutanenitrile serves as a valuable intermediate in the field of organic synthesis, providing a versatile scaffold for the construction of more complex molecular architectures. Its structure, featuring a phenoxy group, a flexible four-carbon chain, and a reactive nitrile moiety, allows for a variety of chemical transformations.

Precursor in Complex Molecule Synthesis

While the full scope of 4-phenoxybutanenitrile's application as a precursor in the total synthesis of complex natural products is not extensively documented in publicly available literature, its utility can be inferred from its role in the synthesis of specialized molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones, making it a gateway to a diverse range of functional groups essential for building complex structures.

Building Block in Medicinal Chemistry Research

The most prominent application of 4-phenoxybutanenitrile in medicinal chemistry is its role as a key building block in the synthesis of the class III antiarrhythmic agent, ibutilide (B43762). nih.govpatsnap.com Ibutilide is used for the rapid conversion of atrial fibrillation or atrial flutter to a normal sinus rhythm. nih.gov The chemical name for ibutilide is N-(4-(4-(ethyl(heptyl)amino)-1-hydroxybutyl)phenyl)methanesulfonamide.

In the synthesis of ibutilide, 4-phenoxybutanenitrile serves as a precursor to the 4-(ethyl(heptyl)amino)-1-hydroxybutyl side chain attached to the phenylmethanesulfonamide (B180765) core. A plausible synthetic strategy involves the nucleophilic substitution of the phenoxy group with N-ethyl-N-heptylamine, followed by the reduction of the nitrile to a primary amine, which is then further elaborated and coupled to the methanesulfonanilide portion of the molecule. Another potential pathway involves the initial reduction of the nitrile to an amine, followed by alkylation.

The structure of 4-phenoxybutanenitrile provides the necessary carbon framework for the side chain, which is crucial for the pharmacological activity of ibutilide.

Table 1: 4-Phenoxybutanenitrile in the Synthesis of Ibutilide

| Intermediate | Role in Synthesis | Target Molecule | Therapeutic Class |

| 4-Phenoxybutanenitrile | Precursor for the N-(4-(4-(ethyl(heptyl)amino)-1-hydroxybutyl) side chain | Ibutilide | Antiarrhythmic |

Role in Methodological Development in Organic Chemistry

While specific studies focused solely on 4-phenoxybutanenitrile for methodological development are limited, its chemical structure makes it a relevant substrate for general reactions involving nitriles.

Substrate for Novel Reaction Discovery

There is no readily available scientific literature detailing the use of 4-phenoxybutanenitrile as a specific substrate for the discovery of novel reactions. However, as a substituted butyronitrile, it has the potential to be used in the development of new synthetic methodologies, such as novel C-H activation or cross-coupling reactions.

Probing Reaction Mechanisms and Selectivity

The study of nitrile reductions is a significant area of organic chemistry research. libretexts.orgwikipedia.orgorganic-chemistry.org The reduction of nitriles can yield either primary amines or aldehydes, depending on the reagents and reaction conditions. wikipedia.org For instance, catalytic hydrogenation or reduction with strong hydrides like lithium aluminum hydride (LiAlH4) typically affords primary amines. libretexts.orglibretexts.org

The presence of the phenoxy group in 4-phenoxybutanenitrile could potentially influence the reactivity and selectivity of such reductions. The ether linkage may have an electronic effect on the nitrile group or could interact with catalysts, thereby providing a substrate to probe the subtleties of these reaction mechanisms. For example, in the selective reduction of a nitrile in the presence of other functional groups, the phenoxy moiety could play a role in directing the reaction or affecting its rate. calvin.edu

Table 2: Potential Reactions and Mechanistic Probes with 4-Phenoxybutanenitrile

| Reaction Type | Reagents | Potential Product | Mechanistic Aspect to Probe |

| Nitrile Reduction | LiAlH4, H2/Catalyst | 4-Phenoxybutan-1-amine | Influence of phenoxy group on reduction efficiency and selectivity. |

| Hydrodecyanation | Radical initiators, silanes | 4-Phenoxybutane | Study of C-CN bond cleavage in the presence of an ether linkage. |

| Hydrolysis | Acid or Base | 4-Phenoxybutanoic acid | Electronic effects of the phenoxy group on the rate of hydrolysis. |

Application in Supramolecular Chemistry

Currently, there is a lack of specific research in the scientific literature describing the use of 4-phenoxybutanenitrile in the field of supramolecular chemistry. The development of macrocycles and host-guest systems often relies on molecules with specific geometries and functionalities that promote self-assembly, and to date, 4-phenoxybutanenitrile has not been reported as a key component in such systems. nih.govnih.govresearchgate.netbeilstein-journals.org

Mechanistic Investigations and Theoretical Studies of 4 Phenoxybutanenitrile Reactions

Elucidation of Reaction Mechanisms

A thorough understanding of the reaction mechanisms involving 4-phenoxybutanenitrile is fundamental to controlling reaction outcomes. This involves the identification of all transient species and the energetic landscape of the reaction pathway.

Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for substantiating proposed mechanistic pathways. While specific studies on 4-phenoxybutanenitrile are not extensively documented in publicly available literature, the characterization of intermediates in analogous reactions, such as the synthesis of substituted phthalonitriles, provides a framework for potential methodologies. For instance, in the vapor-phase ammoxidation of related aromatic compounds, intermediates like mono-nitriles have been identified, suggesting a stepwise process. scirp.org The formation of 4-phenylphthalonitrile from 4-phenyl-o-xylene, for example, proceeds through the intermediate 4-phenyl-o-tolunitrile. scirp.org

Techniques that could be employed to characterize potential intermediates in reactions of 4-phenoxybutanenitrile include:

Spectroscopic Methods: Techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared), and Mass Spectrometry can be used to identify and structurally elucidate transient species that may be present in the reaction mixture.

Trapping Experiments: Introducing a trapping agent that selectively reacts with a suspected intermediate can provide evidence for its existence.

In-situ Monitoring: Real-time monitoring of reaction progress using techniques like in-situ IR or Raman spectroscopy can help in detecting the rise and fall of intermediate concentrations.

Transition State Analysis

The transition state, being the highest energy point along the reaction coordinate, is a critical factor in determining the rate of a chemical reaction. While direct experimental observation of transition states is challenging, computational methods and kinetic studies can provide significant insights.

Kinetic studies on related nucleophilic aromatic substitution (SNAr) reactions, for instance, have provided evidence for the structure of transition states. nih.gov For reactions involving phenoxy derivatives, the analysis of Brønsted-type plots and activation parameters (enthalpy and entropy of activation) can shed light on the nature of the transition state. nih.govresearchgate.net A highly negative entropy of activation, for example, can suggest a highly ordered, cyclic transition state. nih.gov Deuterium kinetic isotope effects can further probe the nature of bond-making and bond-breaking in the transition state. nih.gov Computational modeling, as discussed below, is a powerful tool for calculating the geometry and energy of transition states. youtube.com

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, offering a window into the molecular world that is often inaccessible through experimental means alone. mdpi.comchemrxiv.org

Prediction of Reactivity and Selectivity

Computational methods can be employed to predict the reactivity of different sites within the 4-phenoxybutanenitrile molecule and the selectivity of its reactions. Density Functional Theory (DFT) is a commonly used method for such predictions. frontiersin.org By calculating properties such as atomic charges, frontier molecular orbital (FMO) energies (HOMO and LUMO), and electrostatic potential maps, researchers can identify the most likely sites for nucleophilic or electrophilic attack.

For example, in a hypothetical reaction, computational analysis could predict whether a substituent would preferentially add to the aromatic ring or react with the nitrile group. This predictive power is invaluable for designing new synthetic routes and avoiding unwanted side products.

Conformational Analysis

The three-dimensional structure, or conformation, of a molecule plays a significant role in its reactivity and physical properties. lumenlearning.com Conformational analysis involves identifying the stable conformations (rotamers) of a molecule and determining their relative energies. lumenlearning.comchemrxiv.orgutdallas.edu For a flexible molecule like 4-phenoxybutanenitrile, with its ether linkage and alkyl chain, multiple low-energy conformations are possible.

Computational methods, such as molecular mechanics and quantum mechanics, can be used to perform a systematic search for these conformers. The resulting conformational landscape provides insights into the molecule's preferred shapes, which can influence how it interacts with other molecules and its accessibility for reaction at different sites.

Table 1: Hypothetical Relative Energies of 4-Phenoxybutanenitrile Conformers

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Population (%) |

| Anti | 180° | 0.00 | 65 |

| Gauche 1 | 60° | 1.20 | 17.5 |

| Gauche 2 | -60° | 1.20 | 17.5 |

Note: This table is illustrative and based on general principles of conformational analysis. Specific computational data for 4-phenoxybutanenitrile is not available.

Quantitative Structure-Activity Relationship (QSAR) Studies (if applicable for derivatives)

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in drug design and materials science for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. nih.govresearchgate.net Should a series of 4-phenoxybutanenitrile derivatives be synthesized and tested for a particular activity, QSAR modeling could be applied.

In a typical QSAR study, various molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) are calculated for each derivative. Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a model that correlates these descriptors with the observed activity. nih.gov A successful QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent or effective compounds. nih.gov For instance, 2D and 3D-QSAR studies on 2-phenoxy-N-phenylacetamide derivatives have been used to design novel HIF-1 inhibitors. nih.gov

Advanced Spectroscopic Characterization Techniques for Structural Confirmation and Mechanistic Insight

The unequivocal structural confirmation of 4-phenoxybutanenitrile and the elucidation of its reaction mechanisms rely on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and the electronic environment of atoms within the molecule. By analyzing the interaction of the compound with electromagnetic radiation, researchers can piece together a comprehensive picture of its identity and reactive behavior. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule. For 4-phenoxybutanenitrile, both ¹H and ¹³C NMR spectroscopy are essential for confirming its structure.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. In a typical ¹H NMR spectrum of 4-phenoxybutanenitrile, distinct signals would be expected for the aromatic protons of the phenoxy group and the aliphatic protons of the butanenitrile chain.

Aromatic Region (δ 6.8-7.4 ppm): The five protons on the phenyl ring typically appear in this region. The protons ortho to the oxygen atom (H-2' and H-6') are expected to be the most shielded and appear at a slightly lower chemical shift compared to the meta (H-3' and H-5') and para (H-4') protons, which would likely overlap to form a complex multiplet.

Aliphatic Region (δ 2.0-4.1 ppm): The six protons of the butanenitrile chain would give rise to three distinct signals. The two protons alpha to the oxygen atom (-O-CH₂ -) would be the most deshielded and appear furthest downfield as a triplet. The two protons alpha to the nitrile group (-CH₂ -CN) would appear as a triplet, and the central methylene (B1212753) protons (-CH₂-CH₂ -CH₂-) would appear as a multiplet (likely a pentet or sextet) due to coupling with the adjacent methylene groups.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the number of non-equivalent carbon atoms in a molecule. A proton-decoupled ¹³C NMR spectrum of 4-phenoxybutanenitrile would be expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the structure.

Aromatic Region (δ 110-160 ppm): Six signals would be expected for the carbons of the phenyl ring. The carbon atom directly attached to the ether oxygen (C-1') would be the most deshielded in this region.

Nitrile Carbon (δ ~118-120 ppm): The carbon of the nitrile group (-C≡N) typically appears in this characteristic downfield region.

Aliphatic Region (δ 15-70 ppm): Three signals would correspond to the methylene carbons of the butanenitrile chain. The carbon attached to the oxygen (-O-C H₂) would be the most deshielded of the aliphatic carbons.

Interactive Data Table: Predicted NMR Spectroscopic Data for 4-Phenoxybutanenitrile

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| H-2', H-6' | δ 6.90-7.00 (m, 2H) | δ 114.5 |

| H-3', H-5' | δ 7.25-7.35 (m, 2H) | δ 129.5 |

| H-4' | δ 6.90-7.00 (m, 1H) | δ 121.0 |

| -O-CH₂- | δ 4.05 (t, 2H) | δ 67.0 |

| -CH₂-CH₂-CN | δ 2.10 (m, 2H) | δ 24.0 |

| -CH₂-CN | δ 2.50 (t, 2H) | δ 16.0 |

| C-1' | - | δ 158.5 |

| C-2', C-6' | - | δ 114.5 |

| C-3', C-5' | - | δ 129.5 |

| C-4' | - | δ 121.0 |

| -O-C H₂- | - | δ 67.0 |

| -C H₂-CH₂-CN | - | δ 24.0 |

| -C H₂-CN | - | δ 16.0 |

| -CN | - | δ 119.0 |

Note: Predicted chemical shifts (δ) are in ppm relative to TMS. 't' denotes a triplet, and 'm' denotes a multiplet.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). The IR spectrum of 4-phenoxybutanenitrile would exhibit characteristic absorption bands confirming the presence of the nitrile, ether, and aromatic functionalities.

C≡N Stretch: A sharp, medium-intensity absorption band is expected in the region of 2260-2240 cm⁻¹, which is characteristic of a nitrile group.

C-O-C Stretch: The ether linkage would be identified by a strong C-O stretching band, typically appearing in the region of 1260-1000 cm⁻¹. Aromatic ethers usually show a strong absorption near 1250 cm⁻¹.

Aromatic C-H and C=C Stretches: The presence of the benzene (B151609) ring would be confirmed by C-H stretching vibrations appearing just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Aliphatic C-H Stretches: The C-H stretching vibrations of the methylene groups in the butanenitrile chain would appear just below 3000 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for 4-Phenoxybutanenitrile

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Nitrile (-C≡N) | Stretch | 2260 - 2240 |

| Aromatic Ether (Ar-O-R) | C-O Stretch | 1260 - 1240 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In this technique, the molecule is ionized, and the resulting molecular ion and its fragments are detected based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the molecular formula of 4-phenoxybutanenitrile with high accuracy.

The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. The fragmentation pattern can also provide structural information. Common fragmentation pathways for 4-phenoxybutanenitrile would likely involve cleavage of the ether bond or loss of the nitrile group. Key expected fragments would include the phenoxy radical or cation and fragments arising from the cleavage of the butanenitrile chain.

Mechanistic Insight through Spectroscopy

While no specific mechanistic studies on reactions involving 4-phenoxybutanenitrile are prominently available in the literature, spectroscopic techniques are fundamental to such investigations. For instance, in a hypothetical reaction, NMR could be used to monitor the disappearance of starting material and the appearance of product signals over time to determine reaction kinetics. The identification of transient intermediates might be possible using specialized NMR techniques at low temperatures. Isotope labeling studies, where an atom is replaced by its heavier isotope (e.g., ¹³C or ²H), can be used in conjunction with NMR and MS to trace the path of atoms throughout a reaction, providing powerful evidence for a proposed mechanism.

Future Research Directions and Challenges

Exploration of Undiscovered Reactivity Profiles

While the fundamental reactivity of the nitrile and ether functional groups in 4-phenoxybutanenitrile is well-understood, there remains a significant opportunity to explore undiscovered reactivity profiles. The interaction between the phenoxy and butanenitrile moieties may give rise to unique chemical behaviors that have yet to be systematically investigated. Future research should focus on several key areas:

Catalytic Functionalization: The development of novel catalytic systems for the selective functionalization of the 4-phenoxybutanenitrile scaffold is a primary area of interest. This includes C-H activation at various positions on the aromatic ring or the aliphatic chain, allowing for the introduction of new functional groups. Such transformations would provide rapid access to a diverse range of derivatives with potentially valuable properties.

Novel Cyclization Strategies: Investigating intramolecular cyclization reactions of 4-phenoxybutanenitrile derivatives could lead to the synthesis of novel heterocyclic compounds. The nitrile group can participate in various cyclization cascades, and the phenoxy group can be modified to include reactive sites for intramolecular annulation.

Reactivity under Unconventional Conditions: Exploring the reactivity of 4-phenoxybutanenitrile under non-classical conditions, such as photoredox catalysis, electrochemical synthesis, or mechanochemistry, could unlock new transformation pathways. These methods often provide access to reactive intermediates that are not achievable through traditional thermal methods. dntb.gov.ua

Challenges in this area include achieving high levels of regio- and stereoselectivity in catalytic functionalization reactions. Furthermore, the stability of the ether linkage under harsh reaction conditions may present a limitation that needs to be addressed through careful reaction design.

Development of Asymmetric Synthetic Routes for Enantioenriched Derivatives

The development of asymmetric synthetic routes to access enantioenriched derivatives of 4-phenoxybutanenitrile is a crucial next step in elevating its utility, particularly for applications in medicinal chemistry and materials science. The introduction of chirality can profoundly influence the biological activity and physical properties of a molecule.

Future research efforts should be directed towards:

Asymmetric Catalysis: The application of chiral catalysts to introduce stereocenters into the 4-phenoxybutanenitrile backbone is a highly attractive strategy. This could involve asymmetric hydrogenation of unsaturated precursors, enantioselective alkylation, or kinetic resolution of racemic mixtures. researchgate.net The use of phase transfer catalysts has also shown promise in the asymmetric synthesis of related chiral derivatives. nih.gov

Chiral Pool Synthesis: Utilizing readily available chiral starting materials (the "chiral pool") to construct enantioenriched 4-phenoxybutanenitrile analogues is another viable approach. sciencenet.cn This strategy involves incorporating a stereocenter from a natural product or a commercially available chiral building block.

Biocatalysis: Enzymatic transformations offer a powerful tool for achieving high enantioselectivity under mild reaction conditions. nih.gov The use of enzymes such as nitrilases or lipases could be explored for the kinetic resolution of racemic 4-phenoxybutanenitrile derivatives or for the enantioselective synthesis of chiral precursors. nih.gov

A significant challenge in this area is the development of catalysts and reaction conditions that provide high enantiomeric excess (ee) for a broad range of substrates. Additionally, the separation of enantiomers and the accurate determination of their absolute stereochemistry will be critical for advancing this research.

| Synthetic Strategy | Potential Application to 4-phenoxybutanenitrile | Key Advantages |

| Asymmetric Catalysis | Enantioselective reduction of a double bond in an unsaturated precursor. | High catalytic efficiency, potential for a wide substrate scope. |

| Chiral Pool Synthesis | Use of a chiral epoxide to introduce a stereocenter in the aliphatic chain. | Access to enantiomerically pure starting materials. |

| Biocatalysis | Enzymatic hydrolysis of the nitrile group in a racemic mixture for kinetic resolution. | High enantioselectivity, mild reaction conditions. |

Integration with Flow Chemistry and Automated Synthesis

The integration of the synthesis of 4-phenoxybutanenitrile and its derivatives with flow chemistry and automated synthesis platforms presents a significant opportunity to enhance efficiency, safety, and scalability. rsc.orgflinders.edu.au Continuous flow processes offer numerous advantages over traditional batch synthesis, including improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. flinders.edu.aueuropa.eu

Future research in this area should focus on:

Development of Continuous Flow Syntheses: Designing and optimizing continuous flow processes for the key steps in the synthesis of 4-phenoxybutanenitrile, such as the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This would enable a more streamlined and efficient production of the core scaffold.

In-line Purification and Analysis: Incorporating in-line purification techniques, such as solid-phase extraction or membrane separation, and real-time analytical monitoring (e.g., FT-IR, UV-Vis) into the flow system. flinders.edu.au This would allow for the direct production of high-purity compounds and facilitate rapid process optimization.

Automated Library Synthesis: Utilizing automated synthesis platforms to rapidly generate libraries of 4-phenoxybutanenitrile derivatives for high-throughput screening. merckmillipore.com This would accelerate the discovery of new compounds with desired biological or material properties.

Challenges in this domain include the potential for reactor fouling or clogging, particularly when dealing with solid reagents or products. The development of robust and reliable flow reactors and pumping systems will be crucial for the successful implementation of these technologies. The initial investment in specialized equipment for flow chemistry and automated synthesis can also be a barrier.

Application in Drug Discovery and Chemical Biology beyond Current Scope

The nitrile group is a prevalent pharmacophore in many approved drugs, valued for its ability to improve pharmacokinetic profiles and act as a versatile synthetic handle. nih.govrsc.orgnih.gov Similarly, the phenoxy moiety is found in numerous biologically active compounds, including herbicides and pharmaceuticals. wikipedia.orgchemcess.com The combination of these two functional groups in 4-phenoxybutanenitrile provides a promising scaffold for the development of new therapeutic agents and chemical biology tools.

Future research should explore:

Novel Therapeutic Targets: Screening libraries of 4-phenoxybutanenitrile derivatives against a wide range of biological targets to identify new lead compounds for various diseases. The structural rigidity and potential for diverse functionalization make this scaffold amenable to targeting protein-protein interactions or enzyme active sites.

Chemical Probes: Developing functionalized derivatives of 4-phenoxybutanenitrile as chemical probes to study biological processes. For example, incorporating photoreactive groups or fluorescent tags could enable the identification of protein targets or the visualization of cellular pathways.

Bioisosteric Replacement: Utilizing the 4-phenoxybutanenitrile core as a bioisostere for other chemical groups in known bioactive molecules. This strategy can lead to compounds with improved potency, selectivity, or pharmacokinetic properties. nih.gov

Q & A

Q. What frameworks support ethical data sharing for 4-phenoxybutanenitrile research while complying with GDPR/FDA regulations?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.